molecular formula C18H22N2O3 B1385047 N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide CAS No. 1020055-43-9

N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide

Cat. No. B1385047
CAS RN: 1020055-43-9
M. Wt: 314.4 g/mol
InChI Key: RGROSZFUANANKL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide, also known as 5-AM-2-MOB, is an amide derivative of 5-amino-2-methoxyphenyl-2-butoxybenzene, a heterocyclic compound. It is a novel compound with a unique structure that has been studied extensively in recent years for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been studied for its potential use in drug delivery and as an anti-diabetic agent.

Scientific Research Applications

Binding to Sigma-2 Receptors

Research on benzamide analogues, closely related to N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide, shows their potential in binding to sigma-2 receptors. Xu et al. (2005) studied compounds with a similar structure, focusing on their binding to sigma-2 receptors, which can have implications in understanding neurological and psychiatric disorders (Xu et al., 2005).

Molar Refraction and Polarizability Studies

In a study by Sawale et al. (2016), the molar refraction and polarizability of a compound structurally related to N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide were evaluated. This research contributes to understanding the physicochemical properties of similar compounds, which can be essential in pharmaceutical formulation (Sawale et al., 2016).

Molecular Structure Analysis

Karabulut et al. (2014) conducted a study on the molecular structure of a benzamide derivative. The research explored the influence of intermolecular interactions on molecular geometry, which is critical for understanding the reactivity and stability of such compounds (Karabulut et al., 2014).

Gastroprokinetic Activity

Research by Kalo et al. (1995) on benzamide derivatives including structures similar to N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide revealed insights into their gastroprokinetic activity. Such studies are significant in developing treatments for gastrointestinal disorders (Kalo et al., 1995).

Antioxidant Properties

Perin et al. (2018) studied N-arylbenzamides, closely related to N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide, for their antioxidant capacity. These compounds showed promising antioxidative properties, indicating their potential use in combating oxidative stress (Perin et al., 2018).

Antibacterial and Antifungal Activity

Kocabalkanli et al. (2001) evaluated the antibacterial and antifungal activities of benzamide derivatives. Such research contributes to the development of new antimicrobial agents (Kocabalkanli et al., 2001).

Psycho- and Neurotropic Properties

Podolsky et al. (2017) explored the psycho- and neurotropic properties of benzamide derivatives, which can lead to the development of new treatments for mental and neurological disorders (Podolsky et al., 2017).

Electrophilic Amide Bond Reactions

Research on electrophilic amide bond reactions in benzamides, as in the study by Mishra and Misra (1986), contributes to understanding the synthesis and stability of similar compounds. This knowledge is crucial for pharmaceutical synthesis and chemical engineering (Mishra & Misra, 1986).

Electrochemical Oxidation

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamides. Understanding the oxidation mechanisms of such compounds is vital for their application as antioxidants (Jovanović et al., 2020).

Antiviral Activity

Ji et al. (2013) synthesized N-phenylbenzamide derivatives and evaluated their anti-EV 71 activities, demonstrating the potential of similar compounds in antiviral drug development (Ji et al., 2013).

Antileishmanial and Antioxidant Agents

Patil et al. (2017) synthesized benzofuran-3-yl-4-methoxyphenyl methanones, related to benzamides, and evaluated them for antileishmanial and antioxidant activities. This research provides insights into the potential therapeutic applications of similar compounds (Patil et al., 2017).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-4-11-23-16-8-6-5-7-14(16)18(21)20-15-12-13(19)9-10-17(15)22-2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGROSZFUANANKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-butoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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